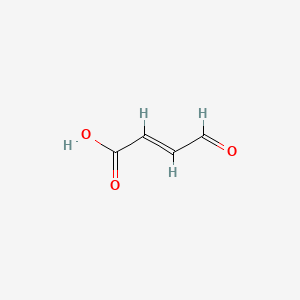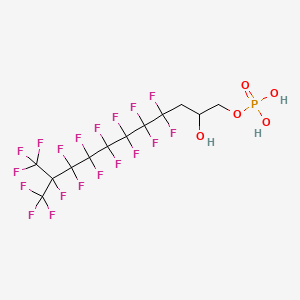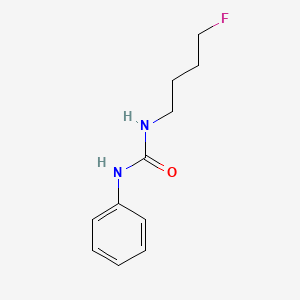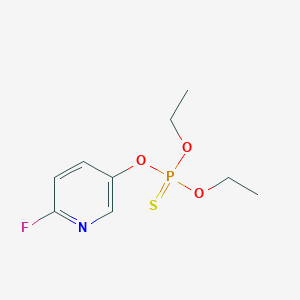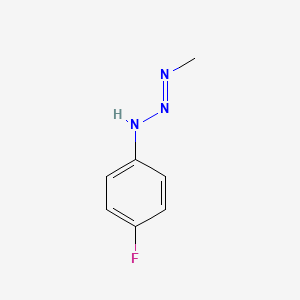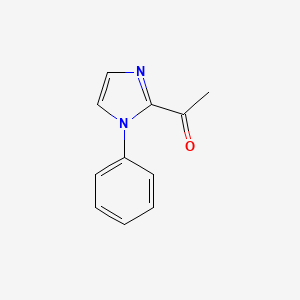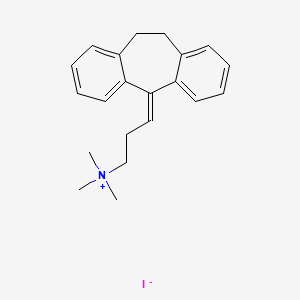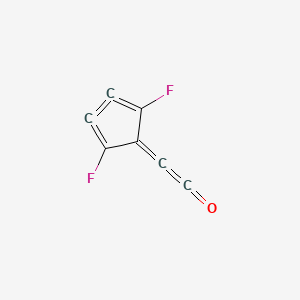
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone is a chemical compound with the molecular formula C7F2O It is characterized by the presence of two fluorine atoms and a cyclopentatrienylidene group attached to an ethenone moiety
Preparation Methods
The synthesis of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone typically involves the reaction of fluorinated cyclopentadiene derivatives with appropriate reagents under controlled conditions. Specific synthetic routes and reaction conditions may vary, but they generally involve the use of fluorinating agents and catalysts to achieve the desired product.
Chemical Reactions Analysis
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing. Its interactions with biological molecules are of particular interest.
Mechanism of Action
The mechanism of action of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone involves its interaction with molecular targets and pathways within biological systems The specific pathways and targets are not well-documented, but research is ongoing to elucidate these mechanisms
Comparison with Similar Compounds
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone can be compared with other fluorinated cyclopentadiene derivatives. Similar compounds include:
- (2,3,4-Trifluorocyclopentadienylidene)ethenone
- (2,5-Dichlorocyclopentadienylidene)ethenone
- (2,3,4,5-Tetrafluorocyclopentadienylidene)ethenone
These compounds share structural similarities but differ in the number and type of halogen atoms attached to the cyclopentadiene ring
Properties
CAS No. |
619296-20-7 |
|---|---|
Molecular Formula |
C7F2O |
Molecular Weight |
138.07 g/mol |
InChI |
InChI=1S/C7F2O/c8-6-1-2-7(9)5(6)3-4-10 |
InChI Key |
OGNSXPMFAJRJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=1=C=C(C(=C=C=O)C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


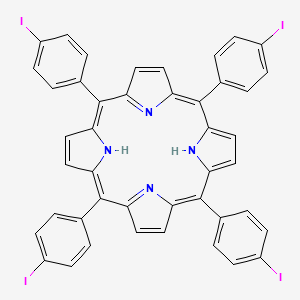
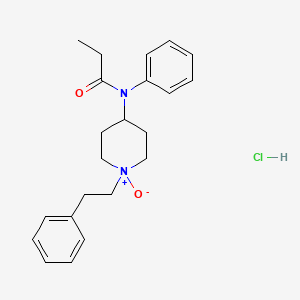
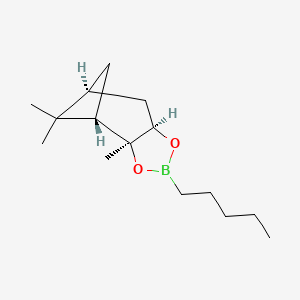
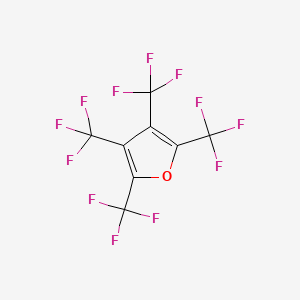
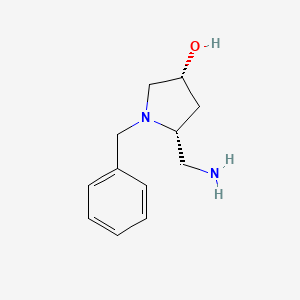
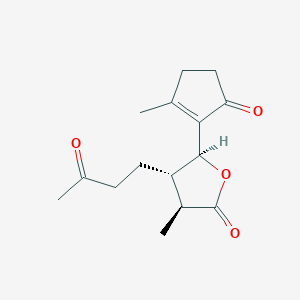
![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
